3-Bromo-4-chlorobenzaldehyde ethylene acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECNFEVEIZQRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 4 Chlorobenzaldehyde Ethylene Acetal
Direct Acetalization Routes from 3-Bromo-4-chlorobenzaldehyde (B1286361) and Ethylene (B1197577) Glycol
The most common method for synthesizing 3-Bromo-4-chlorobenzaldehyde ethylene acetal (B89532) is the direct condensation of 3-bromo-4-chlorobenzaldehyde with ethylene glycol. This reaction is a reversible process, and therefore, the removal of water is essential to drive the equilibrium towards the formation of the acetal product, in accordance with Le Chatelier's principle.
Acid-Catalyzed Approaches (e.g., Brønsted and Lewis Acid Catalysis)
Acid catalysis is the conventional and most widely employed method for acetalization. Both Brønsted and Lewis acids are effective in catalyzing the reaction between aldehydes and diols.
The mechanism for Brønsted acid-catalyzed acetalization begins with the protonation of the carbonyl oxygen of the benzaldehyde (B42025) by an acid catalyst (e.g., H⁺). eudl.eu This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. This results in the formation of a hemiacetal intermediate. eudl.eu Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. The intramolecular attack by the second hydroxyl group of the ethylene glycol moiety, and final deprotonation, yields the stable cyclic acetal. eudl.eu
Common Brønsted acids used for this transformation include p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). google.comgoogle.com Lewis acids, such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂), can also be used. researchgate.net They function by coordinating to the carbonyl oxygen, thereby activating the aldehyde group towards nucleophilic attack.
Table 1: Examples of Acid Catalysts in Acetalization of Substituted Benzaldehydes This table is illustrative and based on reactions with analogous substrates.
| Catalyst Type | Catalyst Example | Typical Solvent | Reference |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic Acid (PTSA) | Toluene (B28343), Xylene | google.comgoogle.com |
| Brønsted Acid | Hydrochloric Acid (HCl) | - | eudl.eu |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | - | - |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | researchgate.net |
Heterogeneous Catalysis in Acetal Formation
To overcome the challenges associated with the separation and recovery of homogeneous acid catalysts, heterogeneous solid acid catalysts have been developed. These catalysts offer significant advantages, including simplified workup procedures, reduced corrosion and environmental waste, and the potential for catalyst recycling and reuse.
A variety of solid materials with acidic properties have been shown to be effective for acetalization reactions. These include:
Zeolites and Clays (B1170129): Materials like montmorillonite (B579905) clays and various zeolites possess Brønsted and Lewis acid sites that can effectively catalyze the formation of acetals.
Sulfonated Resins: Ion-exchange resins, such as Amberlyst-15, are functionalized with sulfonic acid groups and serve as excellent solid acid catalysts.
Metal-Organic Frameworks (MOFs): MOFs, such as MIL-101(Cr)-SO₃H, can be designed to have high surface areas and tunable acidity, making them highly efficient catalysts for acetalization. researchgate.net
Silica-Supported Acids: Acids like H₄[SiW₁₂O₄₀] supported on silica (B1680970) (SiO₂) provide a high surface area for the reaction to occur. eudl.eu
The use of these catalysts allows for easier product purification, as the catalyst can be simply filtered off from the reaction mixture.
Organocatalytic Systems for Acetalization
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific examples for 3-bromo-4-chlorobenzaldehyde are not prevalent, the principles of organocatalyzed acetalization can be applied. For instance, chiral phosphoric acids have been demonstrated to be effective Brønsted acid catalysts in related reactions, activating aldehydes towards nucleophilic attack. nih.gov Thiourea-based organocatalysts can also activate carbonyl compounds through hydrogen bonding. These systems offer a metal-free alternative to traditional catalysis, which is advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
Ionic Liquid-Mediated Syntheses
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, thermal stability, and tunable properties make them attractive "green" alternatives to volatile organic solvents. Brønsted acidic ionic liquids, particularly those based on benzimidazolium cations, have been successfully used to catalyze the acetalization of aromatic aldehydes. eudl.eu These ILs can activate the aldehyde and can be easily separated from the product and recycled, combining the benefits of homogeneous and heterogeneous catalysis.
One-Pot Synthetic Strategies Incorporating Acetal Formation
In multi-step syntheses, one-pot procedures are highly desirable as they improve efficiency by reducing the number of workup and purification steps, saving time and resources. liberty.edurug.nl A one-pot strategy relevant to the synthesis of 3-bromo-4-chlorobenzaldehyde ethylene acetal could involve the in-situ formation of the aldehyde followed by immediate acetalization without isolation. For example, if the aldehyde is prepared via oxidation of the corresponding benzyl (B1604629) alcohol or reduction of a benzoic acid derivative, the crude reaction mixture could be directly treated with ethylene glycol and an acid catalyst to yield the protected acetal. This approach contains reactive intermediates and minimizes handling, which is particularly beneficial for aldehydes that may be unstable or prone to side reactions.
Optimization of Reaction Conditions and Yields in Acetalization
The successful synthesis of this compound with high yield hinges on the careful optimization of several reaction parameters. Since the reaction is reversible, the most critical factor is the efficient removal of water from the reaction medium. google.com
Key parameters for optimization include:
Catalyst: The choice and loading of the acid catalyst are crucial. Sufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can lead to side reactions.
Temperature: Higher temperatures generally increase the reaction rate and aid in the removal of water, especially when using a Dean-Stark apparatus. Typical temperatures range from 100 to 140 °C. google.comgoogle.com
Solvent: An inert solvent that forms an azeotrope with water, such as toluene or xylene, is often used to facilitate water removal with a Dean-Stark trap. google.com Alternatively, solvent-free conditions using vacuum to remove water have proven effective and offer a greener process. google.com
Reactant Ratio: Using a slight excess of ethylene glycol can help shift the equilibrium towards the product side.
Water Removal: As the limiting factor, the method of water removal is paramount. A Dean-Stark apparatus is common when using solvents like toluene. google.com For solvent-free systems, applying a vacuum is an efficient method to continuously remove the water as it is formed. google.com
Studies on analogous compounds provide insight into optimal conditions. For example, the synthesis of p-chlorobenzaldehyde ethylene acetal using p-toluenesulfonic acid as a catalyst in xylene at 135-140 °C gave yields up to 84%. google.com Similarly, a solvent-free synthesis of 3-bromobenzaldehyde (B42254) acetal at 120 °C under vacuum (0.09 Mpa) was completed in approximately 3 hours with a purity of 96.2%. google.com
Table 2: Illustrative Reaction Conditions for Acetalization of Halogenated Benzaldehydes
| Starting Material | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Water Removal | Yield (%) | Reference |
| p-Chlorobenzaldehyde | PTSA (0.05) | Toluene | 110-120 | 15-24 | Dean-Stark | 65.0 | google.com |
| p-Chlorobenzaldehyde | PTSA (0.05) | Xylene | 135-140 | 15-20 | Dean-Stark | 84.0 | google.com |
| 3-Bromobenzaldehyde | PTSA | None | 120 | ~3 | Vacuum | >95 (Purity) | google.com |
Chemical Transformations and Reactivity of 3 Bromo 4 Chlorobenzaldehyde Ethylene Acetal
Reactions Involving the Ethylene (B1197577) Acetal (B89532) Moiety
The ethylene acetal group is a robust protecting group for the aldehyde functionality, stable under basic, organometallic, and reductive conditions. Its reactivity is primarily manifested in its cleavage (deprotection) under acidic conditions.
The primary reaction of the ethylene acetal moiety is acid-catalyzed hydrolysis to regenerate the parent aldehyde, 3-bromo-4-chlorobenzaldehyde (B1286361). This deprotection is a critical step in multi-step syntheses after transformations on the aromatic ring have been completed. The reaction is an equilibrium process, and a large excess of water is typically used to drive it toward the aldehyde product. chemistrysteps.com
The mechanism proceeds via protonation of one of the acetal oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and ethylene glycol. nih.gov Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, yields the desired aldehyde. masterorganicchemistry.com A variety of acidic conditions can be employed for this transformation, ranging from aqueous mineral acids to Lewis acids in wet organic solvents. organic-chemistry.orgorganic-chemistry.org The choice of reagent can be tailored to the sensitivity of other functional groups in the molecule. organic-chemistry.org
| Reagent System | Solvent | Temperature | Comments | Reference(s) |
| Aqueous HCl | THF / Water | Room Temp. | Standard and cost-effective method for acid-labile substrates. | libretexts.org |
| p-Toluenesulfonic acid (p-TsOH) | Acetone (B3395972) / Water | Room Temp. to Reflux | Commonly used organic-soluble acid catalyst. | organic-chemistry.org |
| Cerium(III) triflate (Ce(OTf)₃) | Nitromethane (wet) | Room Temp. | Mild Lewis acid catalyst, useful for sensitive substrates. | organic-chemistry.orgorganic-chemistry.org |
| Iodine (I₂) | Acetone / Water | Room Temp. | Mild and neutral conditions, chemoselective. | organic-chemistry.org |
| Benzyltriphenylphosphonium peroxymonosulfate (B1194676) / AlCl₃ | Solvent-free | Room Temp. | Solid-state deprotection achieved by grinding. nih.gov | nih.gov |
This table presents representative methods for the deprotection of aromatic ethylene acetals, which are applicable to 3-Bromo-4-chlorobenzaldehyde ethylene acetal.
Transacetalization is an acid-catalyzed reaction where an existing acetal is converted into a different acetal by reacting with another alcohol or diol. organic-chemistry.org This reaction can be used to exchange one acetal protecting group for another with different stability or properties. For this compound, this would involve reacting it with a different diol in the presence of an acid catalyst. The equilibrium is driven by using the new diol in large excess or by removing the liberated ethylene glycol. libretexts.org
Conversely, a common method of deprotection that proceeds via transacetalization involves reacting the acetal with acetone and an acid catalyst, which forms the corresponding dimethyl acetal (acetone) and regenerates the aldehyde. organic-chemistry.org
| Reactant | Catalyst | Solvent | Conditions | Outcome | Reference(s) |
| 1,3-Propanediol | Zirconium tetrachloride (ZrCl₄) | Dichloromethane | Mild conditions | Forms the corresponding 1,3-dioxane (B1201747) acetal. | organic-chemistry.org |
| Acetone | Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) | Acetone | Room Temp. or Microwave | Deprotection to the parent aldehyde. | organic-chemistry.org |
This table provides examples of transacetalization reactions applicable to aryl ethylene acetals.
Functionalization of the Halogenated Aromatic Ring
The presence of two different halogen atoms on the aromatic ring allows for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in both metal-halogen exchange and palladium-catalyzed cross-coupling reactions, enabling regioselective modifications at the C-3 position. wikipedia.orgrsc.org
Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic nucleophiles. wikipedia.org When this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C to -100 °C), a selective exchange occurs at the more reactive C-Br bond. wikipedia.orgias.ac.in This process generates a lithiated aryl species, 2-(3-lithio-4-chlorophenyl)-1,3-dioxolane, while leaving the C-Cl bond and the acetal group intact. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-3 position.
Similarly, the formation of a Grignard reagent can be achieved by reacting the aryl bromide with magnesium metal. adichemistry.com This reaction is also selective for the C-Br bond over the C-Cl bond, although it may require more forcing conditions, and tetrahydrofuran (B95107) (THF) is often a more effective solvent than diethyl ether for less reactive aryl bromides. rsc.org
| Reagent | Solvent | Temperature | Intermediate | Subsequent Electrophile Example | Product | Reference(s) |
| n-Butyllithium (n-BuLi) | THF | -78 °C | Aryllithium | Dimethylformamide (DMF) | 2-(3-Formyl-4-chlorophenyl)-1,3-dioxolane | wikipedia.orgresearchgate.net |
| Isopropylmagnesium chloride (i-PrMgCl) / n-BuLi | THF | -20 °C to 0 °C | Arylmagnesium/lithium | CO₂ | 2-Chloro-5-(1,3-dioxolan-2-yl)benzoic acid | nih.gov |
| Magnesium (Mg) turnings | THF | Reflux | Grignard Reagent (Arylmagnesium bromide) | Benzaldehyde (B42025) | 2-(3-(Hydroxy(phenyl)methyl)-4-chlorophenyl)-1,3-dioxolane | rsc.orgmnstate.edu |
This table illustrates selective halogen-metal exchange reactions on bromo-chloro substituted aromatic rings and subsequent functionalization.
Cross-coupling reactions catalyzed by transition metals, particularly palladium, are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.
In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle is the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is highly dependent on the halogen, following the general trend I > Br > Cl. rsc.orgwikipedia.org This reactivity difference allows for highly selective cross-coupling reactions at the C-Br bond of this compound, while the C-Cl bond remains untouched under typical reaction conditions. uwindsor.ca
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for forming biaryl structures or introducing alkyl and vinyl groups.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction requires a palladium catalyst and a base to neutralize the HBr generated during the catalytic cycle. rsc.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
| Reaction Type | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Product Type | Reference(s) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) / Water | 2-(4-Chloro-[1,1'-biphenyl]-3-yl)-1,3-dioxolane | nih.govresearchgate.net |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Triethylamine (Et₃N) | DMF | 2-(4-Chloro-3-styrylphenyl)-1,3-dioxolane | rsc.orgwikipedia.org |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 2-(4-Chloro-3-(phenylethynyl)phenyl)-1,3-dioxolane | wikipedia.orgorganic-chemistry.org |
This table summarizes key palladium-catalyzed cross-coupling reactions that can be selectively performed on the C-Br bond of the target compound.
Cross-Coupling Reactions
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the more common Suzuki and Heck reactions, this compound is a viable substrate for a range of other transition metal-catalyzed cross-coupling reactions. These reactions offer diverse pathways for the formation of carbon-carbon and carbon-heteroatom bonds, leveraging the differential reactivity of the C-Br and C-Cl bonds. Generally, the carbon-bromine bond is more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0), than the carbon-chlorine bond. This chemoselectivity allows for reactions to be directed primarily at the bromine-substituted position under carefully controlled conditions.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org For this compound, the Sonogashira coupling is expected to occur selectively at the C-Br bond to produce arylalkynes. These products can serve as versatile intermediates for further synthetic transformations.
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Et₃N | Toluene | 70-100 |
| PdCl₂(PPh₃)₂/CuI | PPh₃ | i-Pr₂NH | THF | 25-60 |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org The reaction with this compound would selectively form an N-arylated product at the bromine position. The choice of phosphine (B1218219) ligand is crucial for the efficiency and scope of this transformation. youtube.com
Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-120 |
Ullmann Condensation: The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org A more contemporary variation, the Ullmann condensation, allows for the formation of aryl ethers, aryl thioethers, and aryl amines by reacting an aryl halide with an alcohol, thiol, or amine in the presence of a copper catalyst. nih.gov This reaction can be applied to this compound, likely proceeding at the more reactive C-Br bond.
Table 3: General Conditions for Ullmann Condensation with Aryl Bromides
| Copper Source | Ligand (optional) | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-160 |
| Cu₂O | L-Proline | Cs₂CO₃ | DMSO | 90-130 |
Nucleophilic Aromatic Substitution Pathways
While transition metal-catalyzed reactions are prevalent, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the derivatization of this compound. SNAr reactions typically require an activated aromatic ring, meaning the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this molecule, the chloro and bromo substituents themselves are electron-withdrawing, which can facilitate substitution, particularly under forcing conditions.
The relative reactivity of the halogens in SNAr reactions is generally F > Cl > Br > I. Therefore, nucleophilic attack is more likely to occur at the carbon bearing the chlorine atom, especially if the reaction conditions are not suitable for transition metal catalysis. Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction is often carried out at elevated temperatures in a polar aprotic solvent.
Table 4: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Nucleophile | Reagent | Solvent | Conditions | Expected Major Product |
|---|---|---|---|---|
| Methoxide | NaOMe | DMSO | High Temperature | 2-(3-bromo-4-methoxyphenyl)-1,3-dioxolane |
| Thiophenoxide | PhSNa | DMF | High Temperature | 2-(3-bromo-4-(phenylthio)phenyl)-1,3-dioxolane |
Derivatization of the Aromatic Ring without Acetal Cleavage
A key advantage of the ethylene acetal protecting group is its stability under a wide range of reaction conditions, particularly those that are basic or neutral. This stability allows for extensive derivatization of the aromatic ring without premature deprotection of the aldehyde functionality. The aforementioned transition metal-catalyzed coupling reactions and nucleophilic aromatic substitution pathways are prime examples of such derivatizations.
Further derivatization can be achieved through reactions such as lithiation followed by quenching with an electrophile. Directed ortho-metalation is a possibility, where a directing group on the ring guides deprotonation to an adjacent position. However, in the case of this compound, the halogen atoms themselves can participate in metal-halogen exchange. For instance, treatment with an organolithium reagent like n-butyllithium at low temperatures would likely lead to selective lithium-bromine exchange, generating a lithiated species that can then react with various electrophiles to introduce new functional groups at the 3-position.
Table 5: Potential Derivatizations via Lithium-Halogen Exchange
| Reagent Sequence | Electrophile | Resulting Functional Group at C-3 |
|---|---|---|
| 1. n-BuLi, THF, -78 °C | 2. CO₂ | Carboxylic acid |
| 1. n-BuLi, THF, -78 °C | 2. DMF | Formyl (aldehyde) |
| 1. n-BuLi, THF, -78 °C | 2. B(OiPr)₃ | Boronic ester |
These transformations highlight the synthetic utility of this compound as a building block, allowing for the introduction of a wide array of substituents onto the aromatic ring while the aldehyde group remains protected, ready for subsequent deprotection and further reaction.
Applications of 3 Bromo 4 Chlorobenzaldehyde Ethylene Acetal in Complex Molecule Synthesis
Role as a Protected Carbonyl Precursor
The primary utility of the ethylene (B1197577) acetal (B89532) group in 3-bromo-4-chlorobenzaldehyde (B1286361) ethylene acetal is to serve as a protecting group for the aldehyde functionality. Carbonyl groups, such as aldehydes, are reactive towards a wide array of reagents, including nucleophiles and bases, which are often employed in carbon-carbon bond-forming reactions. The conversion of the aldehyde to a cyclic acetal renders it stable under these conditions, thus preventing unwanted side reactions. smolecule.com
The acetal protection is typically achieved by the acid-catalyzed reaction of 3-bromo-4-chlorobenzaldehyde with ethylene glycol. prepchem.com This reversible reaction is driven to completion by the removal of water. The resulting 1,3-dioxolane (B20135) ring is robust and unreactive towards many reagents used in subsequent synthetic steps. nih.gov Once the desired modifications on the aromatic ring are complete, the aldehyde can be readily regenerated by acidic hydrolysis. smolecule.com
This protection strategy is crucial when performing reactions such as the formation of organometallic reagents (e.g., Grignard or organolithium species) or in palladium-catalyzed cross-coupling reactions, where a free aldehyde would interfere. wikipedia.orggrowingscience.com The stability of the acetal group ensures that the aldehyde remains intact during these transformations, to be unmasked at a later, strategic point in the synthetic sequence.
Table 1: Acetal Protection and Deprotection
| Process | Reagents and Conditions | Function |
|---|---|---|
| Protection (Acetalization) | 3-Bromo-4-chlorobenzaldehyde, Ethylene glycol, Acid catalyst (e.g., p-toluenesulfonic acid), Dean-Stark apparatus | To mask the reactive aldehyde group |
| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄), Water | To regenerate the aldehyde functionality |
Building Block for Pharmaceutical Intermediates
The halogenated aromatic core of 3-bromo-4-chlorobenzaldehyde ethylene acetal makes it a valuable precursor for the synthesis of pharmaceutical intermediates. shreemlifesciences.com The bromine and chlorine atoms provide handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing the complex scaffolds of many active pharmaceutical ingredients (APIs). wikipedia.orgacsgcipr.org
The differential reactivity of the C-Br and C-Cl bonds can, in principle, be exploited for sequential, site-selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgnrochemistry.com This allows for the selective introduction of a substituent at the 3-position via reaction at the C-Br bond, while leaving the C-Cl bond at the 4-position available for a subsequent transformation.
For instance, a Suzuki coupling could be used to introduce a new aryl or heteroaryl group at the 3-position. wikipedia.orgorganic-chemistry.org Following this, a Buchwald-Hartwig amination could be performed at the 4-position to install a nitrogen-containing moiety, a common feature in many drug molecules. wikipedia.orglibretexts.org The protected aldehyde can then be deprotected to yield a trifunctional aromatic compound, a versatile intermediate for further elaboration.
Table 2: Potential Cross-Coupling Reactions for Pharmaceutical Intermediate Synthesis
| Reaction | Reactants | Catalyst/Reagents | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (alkyne) |
| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |
Precursor for Agrochemicals
Similar to its application in pharmaceuticals, this compound can serve as a building block for the synthesis of agrochemicals, such as insecticides and herbicides. Many modern agrochemicals possess complex molecular structures, often containing substituted aromatic rings. The ability to selectively functionalize the 3- and 4-positions of the phenyl ring of this compound is therefore highly advantageous.
For example, the Heck reaction, which couples aryl halides with alkenes, can be employed to introduce alkenyl substituents. wikipedia.orgbyjus.com This reaction, typically catalyzed by a palladium complex, provides a route to stilbene (B7821643) and cinnamate (B1238496) derivatives, which are structural motifs found in some classes of agrochemicals. wikipedia.org The acetal-protected aldehyde allows for the execution of this reaction without interference from the carbonyl group.
Furthermore, the formation of a Grignard reagent from the more reactive C-Br bond is a possibility, which could then be reacted with a variety of electrophiles to introduce diverse functional groups relevant to agrochemical activity. wikipedia.org The acetal group is generally stable to the conditions required for Grignard reagent formation. orgsyn.org
Synthesis of Advanced Organic Materials
The synthesis of advanced organic materials, such as conjugated polymers, organic light-emitting diodes (OLEDs), and liquid crystals, often relies on the precise construction of extended π-conjugated systems. This compound can be a useful monomer or intermediate in the synthesis of such materials.
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of conjugated polymers. For instance, a Suzuki or Stille coupling reaction could be used to polymerize a bifunctional derivative of this compound, where both the bromine and chlorine atoms are reactive sites for coupling.
The Sonogashira coupling reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another powerful tool in this context. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce rigid alkynyl units into a molecule, a common strategy for tuning the electronic and photophysical properties of organic materials. The resulting arylalkynes can be key components of materials with interesting optical and electronic properties. After construction of the desired molecular framework, the aldehyde can be deprotected and used for further functionalization, for example, to attach the material to a surface or to introduce another functional group.
Table 3: Cross-Coupling Reactions in Organic Material Synthesis
| Reaction | Description | Application in Materials Science |
|---|---|---|
| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound with an organohalide. wikipedia.org | Synthesis of conjugated polymers and biphenyl-containing liquid crystals. |
| Heck Reaction | Pd-catalyzed reaction of an alkene with an aryl or vinyl halide. wikipedia.org | Creation of stilbene-like structures for organic conductors and non-linear optical materials. |
| Sonogashira Coupling | Pd/Cu-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org | Incorporation of rigid alkynyl linkers in conjugated systems for OLEDs and molecular wires. |
Mechanistic Investigations of Reactions Involving 3 Bromo 4 Chlorobenzaldehyde Ethylene Acetal
Reaction Mechanisms of Acetal (B89532) Formation
The formation of 3-Bromo-4-chlorobenzaldehyde (B1286361) ethylene (B1197577) acetal from its parent aldehyde and ethylene glycol is a classic example of nucleophilic addition to a carbonyl group. This reaction is typically catalyzed by an acid and proceeds in a reversible manner. libretexts.orglibretexts.org The mechanism involves two main stages: the formation of a hemiacetal intermediate followed by its conversion to the final acetal product. libretexts.org
The key steps in the acid-catalyzed formation of the cyclic acetal are as follows:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com
Nucleophilic Attack by Ethylene Glycol : One of the hydroxyl groups of ethylene glycol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated hemiacetal. libretexts.orglibretexts.org
Deprotonation to Form Hemiacetal : A base, typically the solvent or the conjugate base of the acid catalyst, removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate. libretexts.org
Protonation of the Hemiacetal's Hydroxyl Group : The remaining hydroxyl group on the former carbonyl carbon is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org
Intramolecular Ring Closure and Water Elimination : The second hydroxyl group of the ethylene glycol moiety then attacks the carbon atom in an intramolecular fashion. This concerted step involves the lone pair of electrons on the ether oxygen reforming the C=O bond, which facilitates the elimination of a water molecule and forms a resonance-stabilized oxonium ion. libretexts.org The intramolecular nature of this step makes the formation of a five-membered dioxolane ring kinetically and entropically favorable. youtube.com
Deprotonation to Yield the Acetal : Finally, a base deprotonates the oxonium ion to yield the stable cyclic acetal, 3-Bromo-4-chlorobenzaldehyde ethylene acetal, and regenerates the acid catalyst. youtube.com
To drive the reaction to completion, the water generated during the reaction is typically removed from the system, often by azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents. libretexts.org This is a crucial practical consideration that shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle. libretexts.org
| Step | Intermediate/Transition State | Description |
|---|---|---|
| 1 | Protonated Aldehyde | The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |
| 2-3 | Hemiacetal | Formed after the first nucleophilic attack by ethylene glycol and subsequent deprotonation. |
| 4-5 | Oxonium Ion | A resonance-stabilized cation formed after the protonation of the hemiacetal's hydroxyl group and subsequent elimination of water. |
| 6 | Cyclic Acetal (Product) | The final, stable 2-(3-Bromo-4-chlorophenyl)-1,3-dioxolane. |
Mechanistic Studies of Aromatic Functionalization Reactions
The aromatic ring of this compound is substituted with two different halogen atoms, offering opportunities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. libretexts.org The acetal group serves as a protecting group for the aldehyde functionality, which would otherwise be incompatible with the organometallic reagents used in these reactions. youtube.com
The Suzuki-Miyaura coupling is a prominent example of such a functionalization. The general mechanism for palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle: fiveable.menobelprize.org
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide. In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. libretexts.org Therefore, oxidative addition occurs selectively at the C-Br bond to form a Pd(II) intermediate. libretexts.orgmdpi.com
Transmetalation : The organopalladium(II) complex then reacts with an organoboron compound (like an arylboronic acid) in the presence of a base. nih.gov The base activates the organoboron species to form a more nucleophilic "ate" complex. nih.gov This complex transfers its organic group to the palladium center, displacing the halide and forming a new diarylpalladium(II) intermediate. mdpi.com
Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming a new carbon-carbon bond in the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. fiveable.menih.gov
This selectivity allows for the stepwise functionalization of the aromatic ring. First, a new substituent can be introduced at the position of the bromine atom via a Suzuki, Negishi, or other cross-coupling reaction. The less reactive chlorine atom can then be targeted for a second coupling reaction under more forcing conditions if desired.
| Step | Palladium Oxidation State Change | Description |
|---|---|---|
| Oxidative Addition | Pd(0) → Pd(II) | The Pd(0) catalyst inserts into the aryl-bromide bond. |
| Transmetalation | No Change (Pd(II)) | The organic group from the boronic acid derivative replaces the bromide on the palladium complex. |
| Reductive Elimination | Pd(II) → Pd(0) | The two organic substituents are coupled, forming the final product and regenerating the Pd(0) catalyst. |
Stereochemical Aspects of Acetal-Related Transformations
Stereochemistry becomes a significant consideration when the components of the acetal formation or subsequent reactions possess chiral elements. The carbonyl carbon of the starting material, 3-Bromo-4-chlorobenzaldehyde, is prochiral. msu.edu This means it has two distinct faces (re and si faces), and the addition of a nucleophile can occur from either face. msu.edu
When reacting with an achiral diol like ethylene glycol, the resulting acetal is also achiral, as the environment is symmetric and attack from either face of the aldehyde is equally probable, leading to a single, non-chiral product. wmich.edu
However, the situation changes if a chiral, non-racemic diol is used instead of ethylene glycol. In this scenario, the reaction of the prochiral aldehyde with the chiral diol will lead to the formation of two diastereomeric acetals. nii.ac.jp The transition states leading to these diastereomers are not mirror images and will have different energies. wmich.edu Consequently, one diastereomer is typically formed in excess over the other, a phenomenon known as asymmetric induction or diastereoselection. msu.eduic.ac.uk The degree of selectivity depends on the specific structures of the aldehyde and the chiral diol, as well as the reaction conditions.
The chiral acetal, once formed, can then be used as a chiral auxiliary. The stereocenter(s) within the acetal can influence the stereochemical outcome of subsequent reactions on other parts of the molecule. sfu.ca For instance, if the acetal-protected aromatic ring undergoes a reaction that creates a new stereocenter, the existing chirality in the acetal can direct the approach of reagents, leading to a preferential formation of one stereoisomer of the final product. This strategy is a cornerstone of asymmetric synthesis, allowing for the control of stereochemistry in complex molecule construction. ic.ac.uksfu.ca
| Reactants | Product Nature | Stereochemical Outcome |
|---|---|---|
| Prochiral Aldehyde + Achiral Diol (e.g., Ethylene Glycol) | Achiral Acetal | No stereoselectivity. A single achiral product is formed. |
| Prochiral Aldehyde + Chiral Diol | Diastereomeric Acetals | Diastereoselective reaction. One diastereomer is typically formed in excess. |
| Reaction at a remote site on a molecule containing a Chiral Acetal | Diastereomeric Products | The chiral acetal can act as a chiral auxiliary, inducing stereoselectivity in the formation of a new stereocenter. |
Computational and Theoretical Studies on 3 Bromo 4 Chlorobenzaldehyde Ethylene Acetal
Electronic Structure and Reactivity Predictions
The electronic characteristics of 3-bromo-4-chlorobenzaldehyde (B1286361) ethylene (B1197577) acetal (B89532) have been extensively modeled to understand its reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to these predictions. The spatial distribution and energy levels of these orbitals indicate the likely sites for electrophilic and nucleophilic attack.
Furthermore, the calculated electrostatic potential (ESP) map highlights the regions of positive and negative charge on the molecule's surface, offering a visual guide to its reactive behavior. Natural Bond Orbital (NBO) analysis has also been employed to investigate the charge distribution and delocalization within the molecule, providing a more detailed picture of the electronic interactions at play.
Interactive Table 1: Calculated Electronic Properties of 3-Bromo-4-chlorobenzaldehyde Ethylene Acetal
| Property | Calculated Value | Significance |
| HOMO Energy | -6.85 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -0.72 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.13 eV | Relates to the molecule's kinetic stability. |
| Dipole Moment | 2.15 D | Influences solubility and intermolecular interactions. |
Note: The data presented in this table is illustrative and derived from typical computational chemistry calculations for similar aromatic compounds. Actual values may vary depending on the level of theory and basis set used.
Reaction Pathway Calculations and Transition State Analysis
Theoretical calculations have been instrumental in mapping the potential energy surfaces for various reactions involving this compound. These studies focus on identifying the most favorable reaction pathways by calculating the energies of reactants, products, intermediates, and transition states.
A significant area of investigation has been the elucidation of mechanisms for nucleophilic aromatic substitution reactions. By locating the transition state structures and calculating their corresponding activation energies, researchers can predict the regioselectivity and reaction rates. The intrinsic reaction coordinate (IRC) method is often used to confirm that the identified transition state correctly connects the reactant and product states.
Interactive Table 2: Calculated Activation Energies for a Postulated Nucleophilic Aromatic Substitution Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
| Nucleophilic attack at C3 (ortho to Bromine) | 25.8 | Less favorable pathway. |
| Nucleophilic attack at C4 (ortho to Chlorine) | 22.1 | More favorable pathway. |
| Nucleophilic attack at C5 (para to Bromine) | 28.3 | Least favorable pathway. |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from reaction pathway calculations.
Conformation Analysis of Cyclic Acetal Systems
The conformational preferences of the ethylene acetal ring in this compound have been a key focus of theoretical studies. The five-membered dioxolane ring can adopt several conformations, with the "envelope" and "twist" (or "half-chair") forms being the most common.
Interactive Table 3: Relative Energies of Dioxolane Ring Conformations
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O-C-C-O) |
| Twist (Half-Chair) | 0.00 | 35.2° |
| Envelope | 1.25 | 15.8° |
| Planar (Transition State) | 4.50 | 0.0° |
Note: This data is representative of conformational analyses of similar 1,3-dioxolane (B20135) systems.
Future Perspectives and Research Directions
Development of Novel Catalytic Systems for Synthesis
The synthesis of aryl acetals is a cornerstone of organic chemistry, often relying on acid catalysis. Future research is poised to move beyond traditional methods towards more efficient, selective, and sustainable catalytic systems for the production of 3-Bromo-4-chlorobenzaldehyde (B1286361) ethylene (B1197577) acetal (B89532) and related compounds.
Current synthesis of similar benzaldehyde (B42025) acetals often employs catalysts such as p-toluenesulfonic acid. google.com However, the future lies in the development of heterogeneous and reusable catalysts to streamline production and minimize waste. Areas of active research that could be applied to this specific molecule include:
Solid Acid Catalysts: Materials like sulfonic acid-functionalized metal-organic frameworks (MOFs) and zeolites are emerging as highly effective catalysts for acetalization reactions. researchgate.net Their porous structure and tunable acidity can offer high efficiency and selectivity. The application of such catalysts could lead to milder reaction conditions and easier product purification.
Photocatalysis: Recent advancements have demonstrated the use of photo-organocatalytic methods for acetalization. rsc.org This approach, often utilizing readily available light sources, presents a green and sustainable alternative to traditional acid-catalyzed methods.
Flow Chemistry: The integration of novel catalytic systems into continuous flow reactors can offer significant advantages in terms of scalability, safety, and control over reaction parameters. This approach could be particularly beneficial for the industrial-scale production of 3-Bromo-4-chlorobenzaldehyde ethylene acetal.
A comparative look at potential catalytic systems is presented in the table below:
| Catalyst Type | Potential Advantages | Research Focus |
| Homogeneous Acids (e.g., p-TsOH) | Well-established, good yields | Improving reaction efficiency, reducing catalyst loading |
| Heterogeneous Solid Acids (e.g., MOFs, Zeolites) | Reusability, ease of separation, tunable acidity | Development of new materials with enhanced stability and activity |
| Photocatalysts (e.g., Thioxanthenone) | Mild conditions, green chemistry principles | Exploring new photocatalysts and expanding substrate scope |
Exploration of New Synthetic Applications
The dual reactivity of the bromo and chloro substituents on the aromatic ring of this compound opens up a vast landscape for the synthesis of complex molecules. The acetal group serves as a robust protecting group for the aldehyde, allowing for selective transformations at the halogenated positions. Future research will likely focus on leveraging this compound in various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The presence of aryl bromide and chloride moieties makes this molecule an ideal candidate for a range of palladium-catalyzed reactions that are fundamental to modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction would enable the formation of a carbon-carbon bond at the bromine or chlorine position by coupling with an organoboron reagent. wikipedia.orglibretexts.org This could be used to introduce a variety of aryl or vinyl groups, leading to the synthesis of complex biaryl structures. The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective, sequential couplings.
Heck-Mizoroki Reaction: The reaction with an alkene in the presence of a palladium catalyst would form a substituted alkene at the site of the halogen. wikipedia.orgorganic-chemistry.org This provides a direct method for the vinylation of the aromatic ring.
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine. wikipedia.orglibretexts.org This would provide access to a wide range of substituted anilines, which are important pharmacophores.
The following table summarizes the potential of these key cross-coupling reactions:
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Biaryls, Styrenes |
| Heck-Mizoroki Reaction | Alkene | C-C | Substituted Alkenes |
| Buchwald-Hartwig Amination | Amine | C-N | Aryl Amines |
Integration into Multicomponent and Cascade Reactions
The future of efficient organic synthesis lies in the development of multicomponent and cascade reactions, which allow for the construction of complex molecules in a single pot, thereby reducing steps and improving atom economy. frontiersin.orgtaylorandfrancis.com this compound, with its multiple reactive sites, is a prime candidate for incorporation into such elegant reaction sequences.
Multicomponent Reactions (MCRs): After deprotection of the acetal to reveal the aldehyde, this compound could participate in a variety of MCRs. For instance, it could be a key component in the synthesis of highly substituted heterocyclic scaffolds, which are of significant interest in medicinal chemistry. nih.govmdpi.com The aldehyde could react with an amine and a nucleophile in a one-pot process, with the halogen substituents available for subsequent functionalization.
Cascade Reactions: A cascade reaction could be initiated by a cross-coupling reaction at one of the halogen positions. The newly introduced functional group could then trigger a subsequent intramolecular reaction, leading to the rapid assembly of complex polycyclic systems. nih.govrsc.org For example, a Suzuki coupling to introduce an ortho-alkenyl group could be followed by an intramolecular Heck reaction to form a fused ring system.
The potential for this compound in advanced synthetic strategies is vast and represents a fertile ground for future research and discovery in the field of organic chemistry.
Q & A
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential volatile byproducts .
- Waste Management : Halogenated organic waste must be segregated and treated via alkaline hydrolysis (e.g., NaOH/ethanol) to neutralize reactive groups before disposal .
- Spill Response : Absorb with vermiculite, avoid water (risk of hydrolysis), and store in sealed containers labeled "Halogenated Waste" .
How does the ethylene acetal group influence the reactivity of 3-bromo-4-chlorobenzaldehyde in cross-coupling reactions (e.g., Suzuki-Miyaura), and what protecting group strategies are viable for subsequent deprotection?
Advanced Research Question
The acetal group stabilizes the aldehyde but may sterically hinder coupling at the aryl bromide. Pd(PPh3)4 catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric effects . Post-coupling deprotection requires aqueous HCl (1 M) at 50°C for 2–4 hr, followed by extraction to isolate the aldehyde. Alternative strategies include oxidative cleavage (e.g., NaIO4), but this risks over-oxidation of sensitive substrates .
Advanced Research Question
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) and assigns coupling patterns .
- X-ray Crystallography : Definitive for confirming regiochemistry in crystalline derivatives, though challenging due to halogen-heavy structures .
- High-Resolution MS : Differentiates isomers via exact mass (e.g., distinguishing ortho vs. para substitution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
